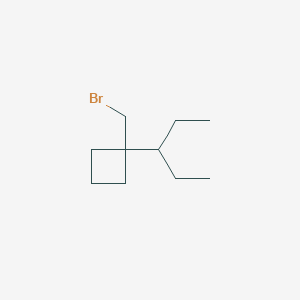

1-(Bromomethyl)-1-(pentan-3-YL)cyclobutane

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1-(Bromomethyl)-1-(pentan-3-YL)cyclobutane is an organic compound that belongs to the class of cyclobutanes. This compound features a bromomethyl group and a pentan-3-yl group attached to a cyclobutane ring. It is of interest in organic synthesis and various chemical research applications due to its unique structure and reactivity.

準備方法

Synthetic Routes and Reaction Conditions: 1-(Bromomethyl)-1-(pentan-3-YL)cyclobutane can be synthesized through several methods. One common approach involves the bromination of 1-(methyl)-1-(pentan-3-YL)cyclobutane using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of light or a radical initiator. The reaction typically proceeds via a free radical mechanism, resulting in the substitution of a hydrogen atom with a bromine atom.

Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes using continuous flow reactors to ensure efficient and controlled bromination. The use of catalysts and optimized reaction conditions can enhance yield and selectivity.

化学反応の分析

Types of Reactions: 1-(Bromomethyl)-1-(pentan-3-YL)cyclobutane undergoes various chemical reactions, including:

Nucleophilic Substitution Reactions: The bromine atom can be replaced by nucleophiles such as hydroxide, alkoxide, or amine groups.

Elimination Reactions: Under basic conditions, the compound can undergo elimination to form alkenes.

Oxidation Reactions: The bromomethyl group can be oxidized to form corresponding alcohols or carboxylic acids.

Common Reagents and Conditions:

Nucleophilic Substitution: Sodium hydroxide (NaOH), potassium tert-butoxide (KOtBu), or ammonia (NH₃) in solvents like ethanol or water.

Elimination: Potassium hydroxide (KOH) in ethanol or tert-butyl alcohol.

Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic or basic media.

Major Products Formed:

Nucleophilic Substitution: Formation of alcohols, ethers, or amines.

Elimination: Formation of alkenes.

Oxidation: Formation of alcohols, aldehydes, or carboxylic acids.

科学的研究の応用

It appears you're asking for information on the applications of the chemical compound "1-(Bromomethyl)-1-(pentan-3-yl)cyclobutane." Based on the search results, here's what can be gathered:

Basic Information

- CAS No.: 1598343-37-3

- Formula: C10H19Br

- Molecular Weight: 219.16

- Synonyms: The search results list "this compound" as a synonym for another compound .

Potential Applications

While the search results do not explicitly detail the applications of "this compound," they do provide some context:

- Synthesis: It is indicated that this chemical can be used in synthesis .

- Halogenation: The compound contains bromine, suggesting it could be involved in halogenation reactions . Decarboxylative halogenation is a key method for synthesizing organic halides .

- Cyclobutene Synthesis: Research has been done on synthesizing cyclobutenes through metal-catalyzed cycloadditions . The presence of a cyclobutane moiety in the compound may make it relevant to such research .

Related Compounds

作用機序

The mechanism of action of 1-(Bromomethyl)-1-(pentan-3-YL)cyclobutane depends on the specific reactions it undergoes. In nucleophilic substitution reactions, the bromine atom is displaced by a nucleophile, forming a new bond. In elimination reactions, the compound loses a hydrogen and a bromine atom to form a double bond. The molecular targets and pathways involved vary based on the specific application and reaction conditions.

類似化合物との比較

1-(Bromomethyl)-1-(pentan-3-YL)cyclobutane can be compared with other similar compounds such as:

1-(Chloromethyl)-1-(pentan-3-YL)cyclobutane: Similar structure but with a chlorine atom instead of a bromine atom.

1-(Bromomethyl)-1-(butan-3-YL)cyclobutane: Similar structure but with a butyl group instead of a pentyl group.

1-(Bromomethyl)-1-(hexan-3-YL)cyclobutane: Similar structure but with a hexyl group instead of a pentyl group.

The uniqueness of this compound lies in its specific combination of a bromomethyl group and a pentan-3-yl group attached to a cyclobutane ring, which imparts distinct reactivity and properties.

生物活性

1-(Bromomethyl)-1-(pentan-3-YL)cyclobutane is a compound that has gained attention due to its potential biological activities. This article explores the biological properties, mechanisms of action, and relevant research findings associated with this compound.

- Molecular Formula : C10H19Br

- Molecular Weight : 219.17 g/mol

- IUPAC Name : this compound

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance:

- Mechanism : These compounds often disrupt bacterial cell walls or inhibit key metabolic pathways, leading to bacterial death.

- Case Study : A study demonstrated that brominated cyclobutane derivatives exhibited activity against both Gram-positive and Gram-negative bacteria, suggesting a potential for this compound to possess similar effects .

Anticancer Potential

Compounds in the cyclobutane class have also been investigated for their anticancer properties:

- Mechanism : They may induce apoptosis in cancer cells or inhibit tumor growth by interfering with cell cycle progression.

- Research Findings : In vitro studies on structurally related compounds have shown cytotoxic effects against various cancer cell lines, warranting further investigation into the specific effects of this compound .

The exact mechanism of action for this compound remains to be fully elucidated. However, it is hypothesized that:

- Receptor Interaction : The compound may interact with specific receptors or enzymes, altering their activity and leading to biological responses.

- Chemical Reactivity : The presence of the bromomethyl group suggests potential for nucleophilic substitution reactions, which could modify biological targets at a molecular level.

Comparative Analysis

To better understand the potential of this compound, it is useful to compare it with similar compounds:

| Compound Name | Structure Type | Antimicrobial Activity | Anticancer Activity |

|---|---|---|---|

| 1-Bromomethylcyclobutane | Cyclobutane derivative | Moderate | Low |

| 4-Bromo-2-pentylphenol | Phenolic compound | High | Moderate |

| Cyclobutylamine | Cyclobutane derivative | Low | High |

Research Findings

Recent studies have highlighted the need for further exploration of cyclobutane derivatives:

- A study published in MDPI emphasized the importance of structure-activity relationships in developing new antimicrobial agents from brominated compounds .

- Another investigation noted the potential for cyclobutane derivatives to act synergistically with existing antibiotics, enhancing their efficacy against resistant strains .

特性

分子式 |

C10H19Br |

|---|---|

分子量 |

219.16 g/mol |

IUPAC名 |

1-(bromomethyl)-1-pentan-3-ylcyclobutane |

InChI |

InChI=1S/C10H19Br/c1-3-9(4-2)10(8-11)6-5-7-10/h9H,3-8H2,1-2H3 |

InChIキー |

PRKALEYSOUUGPS-UHFFFAOYSA-N |

正規SMILES |

CCC(CC)C1(CCC1)CBr |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。